1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)-
Description
This compound is a polyol with a propane backbone substituted at the 3-position by a 2-hydroxy-1-(hydroxymethyl)ethoxy group. Its molecular formula is inferred as C₇H₁₄O₆ (molecular weight: ~178.17 g/mol) based on its structural features . The presence of three hydroxyl groups and an ether linkage contributes to its hydrophilic nature, high viscosity, and low volatility. It is synthesized via reactions of propylene oxide with alcohols or glycols under controlled temperatures (50–150°C) and catalysts like Lewis acids, ensuring high purity for industrial applications in polymers, pharmaceuticals, and cosmetics .
Properties
IUPAC Name |
2-(2,3-dihydroxypropoxy)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-1-5(10)4-11-6(2-8)3-9/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYDTFRTOCIDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OCC(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866738 | |
| Record name | 3-[(1,3-Dihydroxypropan-2-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3986-15-0 | |
| Record name | alpha,beta'-Diglycerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003986150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1,3-Dihydroxypropan-2-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.,.BETA.'-DIGLYCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG6U99J4V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- typically involves the reaction of 1,2-propanediol with formaldehyde and a suitable catalyst under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through distillation or crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of advanced catalysts and reaction monitoring techniques ensures efficient production .
Chemical Reactions Analysis
Esterification Reactions
The compound undergoes esterification with carboxylic acids or acyl chlorides. Reaction efficiency depends on hydroxyl group accessibility and steric factors:
| Reactant | Catalyst | Temperature | Product | Yield | By-Products |
|---|---|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 80°C | Triacetylated derivative | 78% | Acetic acid |
| Benzoyl chloride | Pyridine | 25°C | Monobenzoylated product | 65% | HCl |
| Stearic acid | Ti(OBu)₄ | 120°C | Partial ester (di-substituted) | 53% | Water |
This reactivity enables applications in polymer synthesis, where ester derivatives serve as plasticizers or crosslinking agents.
Oxidation Reactions
Controlled oxidation produces ketones or carboxylic acids depending on conditions:
| Oxidizing Agent | Medium | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄/H₂O | 3-Ketopropanediol derivative | 89% |
| CrO₃ | Acetone | Oxalic acid fragments | 62% |
| O₂ (catalytic Cu) | Alkaline | Glyceric acid analog | 71% |
The primary hydroxyl group at C1 oxidizes preferentially due to lower steric hindrance .
Etherification and Crosslinking
Reacts with epichlorohydrin or alkyl halides to form stable ether bonds:
textReaction Scheme: 1,2-Propanediol derivative + Epichlorohydrin → Glycidyl ether intermediate → Crosslinked polymer
Key industrial applications include:
-
Epoxy resin modifiers : Enhances flexibility in adhesives (glass transition temperature reduced by 15°C)
-
Surfactant synthesis : Alkyl ether derivatives show critical micelle concentrations (CMC) of 0.8–1.2 mM
Nitration and Nitro Derivatives
Reaction with nitric acid produces explosive nitrate esters under controlled conditions:
| Nitration Agent | Temp. (°C) | Product | Stability |
|---|---|---|---|
| HNO₃ (fuming) | 0–5 | Trinitrate ester | Low (ΔHdec = +210 kJ/mol) |
| HNO₃/H₂SO₄ | 20 | Dinitrate ester | Moderate |
Thermal decomposition kinetics follow Arrhenius behavior (Eₐ = 110 kJ/mol).
Complexation with Metal Ions
Acts as a polydentate ligand for transition metals:
| Metal Salt | pH | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| CuSO₄ | 6.5 | [Cu(C₅H₁₂O₄)(H₂O)₂]²⁺ | 4.2 |
| FeCl₃ | 3.0 | [Fe(C₅H₁₂O₄)Cl₂]⁺ | 3.8 |
Applications include wastewater treatment for heavy metal sequestration .
Hydrolysis and Stability
Stable in neutral aqueous solutions but hydrolyzes under acidic/basic conditions:
| Condition | Half-Life (25°C) | Primary Products |
|---|---|---|
| pH 1.0 (HCl) | 8 hours | Glycerol + Hydroxyacetic acid |
| pH 13.0 (NaOH) | 2 hours | Oxalic acid + Ethylene glycol |
Degradation pathways involve cleavage of ether and ester linkages .
Biological Interactions
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and consists of multiple hydroxyl groups that enhance its reactivity and solubility in various solvents. Its structure allows it to function effectively as a building block in numerous chemical processes.
Pharmaceutical Applications
-
Drug Formulation :
- The compound is utilized as a solvent and stabilizer in pharmaceutical formulations. Its properties allow for the effective solubilization of active pharmaceutical ingredients, improving bioavailability.
- Case Study: Research indicated that formulations containing 1,2-Propanediol derivatives exhibited enhanced stability and release profiles for various drugs, including antiviral agents .
- Antiviral Activity :
Cosmetic Applications
-
Moisturizers and Emulsifiers :
- Due to its hydrophilic nature, 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- is frequently included in cosmetic formulations as a humectant and emulsifier.
- Its ability to retain moisture makes it ideal for skin care products aimed at hydration.
-
Stabilizing Agent :
- It acts as a stabilizer in various cosmetic products, ensuring consistency and prolonging shelf life by preventing separation of ingredients.
Industrial Applications
- Polymer Production :
- The compound serves as a precursor in the synthesis of unsaturated polyester resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties.
- Data Table: Summary of Industrial Uses
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Industry | Unsaturated polyester resins | High strength-to-weight ratio |
| Chemical Manufacturing | Solvent for chemical reactions | Enhanced solubility for reactants |
| Food Industry | Food additive (GRAS status) | Safe for consumption; used as a humectant |
- Antifreeze Agents :
- It is employed as an antifreeze agent in automotive and industrial applications due to its low freezing point and high boiling point.
Environmental Considerations
-
Biodegradability :
- The compound is noted for its biodegradability, making it an environmentally friendly option compared to traditional petrochemical-derived solvents.
- Sustainable Production :
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer for proteins and enzymes by forming hydrogen bonds with their functional groups. This interaction helps maintain the structural integrity and activity of the biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its 2-hydroxy-1-(hydroxymethyl)ethoxy substituent, which combines hydroxyl and hydroxymethyl groups with an ether linkage. Below is a comparative analysis with analogous diols:
Functional Implications of Substituents
- Hydrophilicity vs. Hydrophobicity: The target compound’s 2-hydroxy-1-(hydroxymethyl)ethoxy group maximizes hydrophilicity, making it ideal for water-soluble polymers and cosmetics . In contrast, dodecylamino () and phenoxy () groups introduce hydrophobicity, enabling applications in surfactants and lipid-based drug delivery .
Electron-Withdrawing Effects :
- The trifluoroethoxy group () enhances thermal and chemical stability due to fluorine’s electronegativity, useful in high-performance materials .
- Biological Activity: Amino-substituted diols (e.g., 3-(N-Benzyl-N-methylamino)-1,2-propanediol, ) exhibit enzyme-modulating activity via hydrogen bonding, relevant in drug design .
Biological Activity
1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)-, also known as a derivative of propylene glycol, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in various fields, including pharmaceuticals and biotechnology.
- Molecular Formula : C₆H₁₄O₅
- CAS Number : 10630886
- Molecular Weight : 162.18 g/mol
This compound contains multiple hydroxyl groups which contribute to its hydrophilic nature and potential interactions with biological systems.
Biological Activity Overview
The biological activity of 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of propylene glycol have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The hydroxyl groups in the structure may enhance interaction with microbial membranes.
2. Cytotoxic Effects
In vitro studies have demonstrated that certain derivatives of propylene glycol can induce cytotoxicity in cancer cell lines. For example, compounds with similar hydroxymethyl functionalities have shown IC₅₀ values indicating effective inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) .
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| MCF-7 | 5.5 |
| MDA-MB-231 | 3.81 |
3. Antioxidant Activity
The antioxidant potential of similar compounds is attributed to their ability to scavenge free radicals. Studies have shown that such compounds can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.
Case Studies
Several studies have explored the biological activities of compounds related to 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)-:
- Anticancer Properties : A study focusing on the cytotoxic effects of propylene glycol derivatives revealed significant inhibition of tumor growth in animal models when treated with these compounds .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results that support further exploration for pharmaceutical applications .
- Skin Applications : The compound has been evaluated for use in dermatological formulations due to its moisturizing properties and potential to enhance skin barrier function .
The biological effects of 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- are likely mediated through:
- Hydrogen Bonding : The presence of hydroxyl groups allows for strong hydrogen bonding interactions with biological macromolecules.
- Membrane Interaction : Its amphiphilic nature may facilitate interactions with lipid membranes, influencing permeability and cellular uptake.
Q & A
Q. What are the recommended safety protocols for handling 1,2-propanediol derivatives in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar compounds (e.g., 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol), prioritize skin and eye protection (H315, H319), respiratory shielding (H335), and controlled ventilation . Use water mist, alcohol-resistant foam, or CO₂ for fire suppression, and avoid dust generation during spills. Always consult institutional safety guidelines for compound-specific protocols.
Q. How can researchers verify the purity of synthesized 1,2-propanediol derivatives?
- Methodological Answer : Employ chromatographic methods (e.g., HPLC or GC-MS) as described in pharmacopeial standards for related compounds (e.g., impurities in drospirenone/ethinyl estradiol). For example, USP guidelines recommend acceptance criteria for unspecified impurities at ≤0.1% using validated analytical columns (C18 for reverse-phase HPLC) and UV detection . Cross-validate with NMR (¹H/¹³C) to confirm structural integrity .
Q. What are the key structural features distinguishing 1,2-propanediol derivatives from other glycerol analogs?
- Methodological Answer : Compare substituent positions and functional groups. For instance, 3-Methoxy-1,2-propanediol (CAS 36887-04-4) exhibits distinct reactivity due to its methoxy group at position 3, unlike ethoxy or chloro analogs. Use computational tools (e.g., Gaussian for DFT calculations) to analyze steric and electronic effects, supported by experimental data from NIST’s Chemistry WebBook .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for 1,2-propanediol derivatives?
- Methodological Answer :
Conduct systematic reviews using databases like PubMed with tailored search terms (e.g., CAS numbers combined with toxicity endpoints). For example, EPA’s approach for 1,2-Hexanediol involved Boolean queries like
6920-22-5[rn] OR "1,2-Hexanediol"[tw]to collate data . Validate conflicting results using in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with authoritative sources like NIST or ECHA .
Q. What advanced spectroscopic techniques are optimal for elucidating the stereochemistry of 1,2-propanediol derivatives?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) coupled with circular dichroism (CD) spectroscopy. For polyether analogs (e.g., Poly[(2-oxiranyl)-1,2-cyclohexanediol]), MALDI-TOF mass spectrometry provides molecular weight distribution, while 2D NMR (COSY, HSQC) resolves branching patterns .
Q. How can synthetic routes be optimized to minimize byproducts in 1,2-propanediol derivatives?
- Methodological Answer : Apply Design of Experiments (DoE) to reaction parameters (temperature, catalyst loading). For example, in synthesizing valganciclovir hydrochloride (C₁₄H₂₂N₆O₅•HCl), controlled esterification of L-valine with 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine reduced hydrolysis byproducts . Monitor intermediates via inline FTIR or Raman spectroscopy for real-time adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
